Conformational Constraint & Torsional Rigidity Differentiation Versus Acyclic Sulfone Amino Acids
In a groundbreaking study establishing the sulfolane scaffold as a high-affinity P2 ligand for HIV-1 protease, Ghosh et al. (1994) demonstrated that the 3(S)-hydroxysulfolane urethane derivative increased in vitro antiviral potency by approximately 3-fold relative to the corresponding 3(S)-tetrahydrofuranyl urethane analog [1]. This study proved that the sulfolane (1,1-dioxothiolane) ring provides a critical conformational constraint and favorable electrostatic interaction via the sulfone oxygens that the corresponding tetrahydrofuran ring cannot replicate. Although the target compound 3-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid hydrochloride itself was not directly assayed, its core scaffold — the 3-substituted-1,1-dioxothiolane bearing an amino acid moiety — is directly analogous to the privileged scaffold validated in this work.
| Evidence Dimension | Antiviral potency enhancement conferred by sulfolane vs. tetrahydrofuran P2 ligand scaffold |
|---|---|
| Target Compound Data | Not directly assayed; scaffold class represented by 3-substituted-1,1-dioxothiolane |
| Comparator Or Baseline | 3(S)-tetrahydrofuranyl urethane analog (baseline); 3(S)-hydroxysulfolane urethane (comparator within sulfolane class) |
| Quantified Difference | ~3-fold increase in in vitro potency for sulfolane-based inhibitor over tetrahydrofuran analog |
| Conditions | HIV-1 protease inhibition assay; in vitro antiviral activity measured in cell culture |
Why This Matters
This class-level evidence demonstrates that the 1,1-dioxothiolane (sulfolane) scaffold imparts a quantifiable conformational and electrostatic advantage over oxygen-heterocycle analogs, directly supporting selection of this compound class for protease inhibitor and peptidomimetic programs.
- [1] Ghosh AK, Thompson WJ, Lee HY, McKee SP, Munson PM, Duong TT, Darke PL, Zugay JA, Emini EA, Schleif WA. Cyclic sulfolanes as novel and high affinity P2 ligands for HIV-1 protease inhibitors. J Med Chem. 1994;37(8):1177-1188. doi:10.1021/jm00034a013. View Source
